molecular formula C18H18ClN3O4S2 B2719416 N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1207007-46-2

N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

Cat. No. B2719416
CAS RN: 1207007-46-2
M. Wt: 439.93
InChI Key: KJRKSSPXTZHZIQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides, including compounds structurally related to the specified chemical, were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). These compounds exhibited superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, suggesting potential for further investigation as lead molecules for therapeutic applications (Kucukoglu et al., 2016).

Antibacterial Applications

Novel chalcone sulfonamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. This research indicates the potential for the development of new antibacterial agents leveraging the structural features of compounds similar to the specified chemical (Bonakdar et al., 2020).

Endothelin Receptor Antagonists

In the study of endothelin receptor antagonists, a series of 2-aryloxycarbonylthiophene-3-sulfonamides were synthesized, including compounds with structural similarities to the specified chemical, showing potent antagonistic activity. This highlights the potential application in treating conditions associated with endothelin receptors (Raju et al., 1997).

Corrosion Inhibition

Pyranopyrazole derivatives, structurally related to the chemical , were synthesized and tested as inhibitors for mild steel corrosion in an acidic solution. These compounds demonstrated significant corrosion inhibition efficiency, suggesting their potential application in industrial corrosion protection (Yadav et al., 2016).

Antiviral Activity

Research into the antiviral activities of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which share a sulfonamide moiety with the specified chemical, showed that certain compounds possess activity against the tobacco mosaic virus, underscoring the potential for the development of new antiviral drugs (Chen et al., 2010).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-11-9-12(2)22(20-11)18(23)17-16(7-8-27-17)28(24,25)21(3)13-5-6-15(26-4)14(19)10-13/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRKSSPXTZHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

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